molecular formula C4H3BrN2O B3359965 3-Bromo-1-oxo-1lambda~5~-pyrazine CAS No. 88089-59-2

3-Bromo-1-oxo-1lambda~5~-pyrazine

Cat. No. B3359965
CAS RN: 88089-59-2
M. Wt: 174.98 g/mol
InChI Key: IUHSCCXXQGPJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-1-oxo-1lambda~5~-pyrazine” is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of pyrazine derivatives, including “3-Bromo-1-oxo-1lambda~5~-pyrazine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1-oxo-1lambda~5~-pyrazine” includes a pyrrole ring and a pyrazine ring . The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom, while the pyrazine ring is a six-membered aromatic ring with four carbon atoms and two nitrogen atoms .

Future Directions

The future directions for the research on “3-Bromo-1-oxo-1lambda~5~-pyrazine” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-bromo-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3-7(8)2-1-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSCCXXQGPJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517240
Record name 3-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine, bromo-, 4-oxide

CAS RN

88089-59-2
Record name 3-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-oxo-1lambda~5~-pyrazine
Reactant of Route 2
3-Bromo-1-oxo-1lambda~5~-pyrazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-oxo-1lambda~5~-pyrazine
Reactant of Route 4
3-Bromo-1-oxo-1lambda~5~-pyrazine
Reactant of Route 5
3-Bromo-1-oxo-1lambda~5~-pyrazine
Reactant of Route 6
3-Bromo-1-oxo-1lambda~5~-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.